1-Bromopentane-5,5,5-d3
Overview
Description
1-Bromopentane-5,5,5-d3 is a deuterated analogue of 1-bromopentane, a halogenated organic compound. It is a colorless to pale yellow liquid commonly used as a reagent in organic chemistry, particularly in the synthesis of linear and branched compounds. The deuterated form, this compound, is often used as a tracer in metabolic studies and drug development due to its stable isotopic composition and low toxicity.
Preparation Methods
1-Bromopentane-5,5,5-d3 can be synthesized using standard chemical procedures. The synthesis typically involves treating pentane-5,5,5-d3 with hydrobromic acid (HBr), followed by exposure to sodium bromide (NaBr) and sulfuric acid (H2SO4). This reaction results in the formation of this compound. Industrial production methods often involve similar processes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1-Bromopentane-5,5,5-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Elimination Reactions: It can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) are often used.
Reduction Reactions: It can be reduced to pentane-5,5,5-d3 using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromopentane-5,5,5-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: It serves as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromopentane-5,5,5-d3 exerts its effects involves its interaction with molecular targets through its bromine atom. In substitution reactions, the bromine atom is replaced by other nucleophiles, while in elimination reactions, it is removed to form alkenes. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
1-Bromopentane-5,5,5-d3 can be compared with other similar compounds such as:
1-Bromopentane: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
1-Bromopentane-d11: Another deuterated analogue with a different isotopic composition.
1-Bromobutane-4,4,4-d3: A shorter chain analogue used in similar types of reactions
This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking and low toxicity .
Properties
IUPAC Name |
5-bromo-1,1,1-trideuteriopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480855 | |
Record name | 1-Bromopentane-5,5,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75736-50-4 | |
Record name | 1-Bromopentane-5,5,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75736-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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